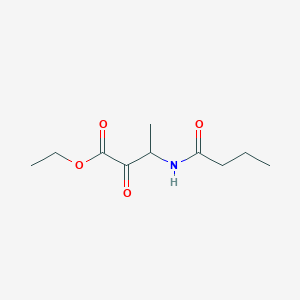
Ethyl 3-(butanoylamino)-2-oxobutanoate
Descripción general
Descripción
N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina es un compuesto orgánico que pertenece a la clase de los N-acil-alfa aminoácidos. Este compuesto presenta un grupo 4-(4-nitrofenilfosfo)butanoyl unido al nitrógeno de la D-alanina. Es una molécula pequeña con una fórmula molecular de C13H17N2O8P y un peso molecular de 360.2564 g/mol .
Aplicaciones Científicas De Investigación
N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su posible papel en la inhibición enzimática y la modificación de proteínas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como reactivo en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, evitando así la unión del sustrato y la catálisis. El grupo nitrofenilo también puede interactuar con los receptores celulares, modulando las vías de transducción de señales y las respuestas celulares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina típicamente implica la acilación de D-alanina con cloruro de 4-(4-nitrofenilfosfo)butanoyl. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza en un disolvente orgánico como diclorometano a bajas temperaturas para evitar reacciones secundarias .
Métodos de producción industrial
La producción industrial de N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento constantes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitroso o nitro.
Reducción: El grupo nitrofenilo puede reducirse para formar derivados amino.
Sustitución: El grupo fosfo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidrógeno gaseoso con un catalizador de paladio y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los alcoholes pueden usarse en reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados fosfo sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
N-[4-(4-nitrofenilfosfo)butanoyl]-L-alanina: Un enantiómero de N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina con propiedades químicas similares pero diferentes actividades biológicas.
N-acil-alfa aminoácidos: Una clase de compuestos con características estructurales similares pero con diferentes grupos acilo y aminoácidos.
Singularidad
N-[4-(4-nitrofenilfosfo)butanoyl]-D-alanina es única debido a su combinación específica de un grupo nitrofenilfosfo y D-alanina. Esta estructura única imparte una reactividad química y una actividad biológica distintas, lo que la hace valiosa para diversas aplicaciones de investigación científica .
Propiedades
IUPAC Name |
ethyl 3-(butanoylamino)-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSJTHDBNDHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
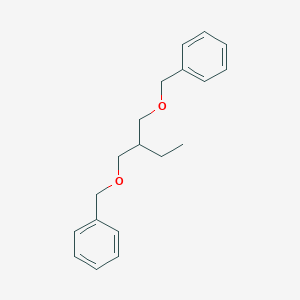
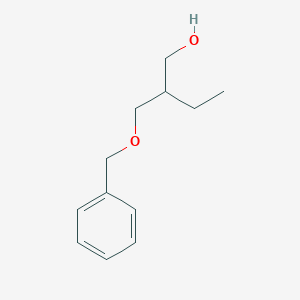
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)

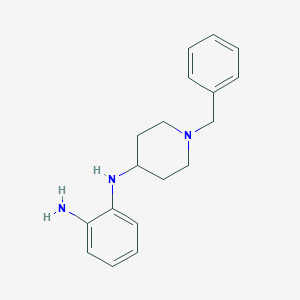
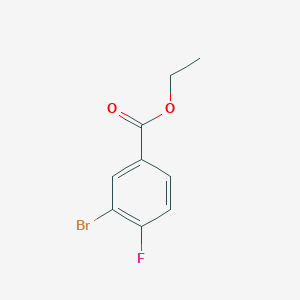



![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)



